Ethyl 4-(4-cyanoanilino)benzoate

Description

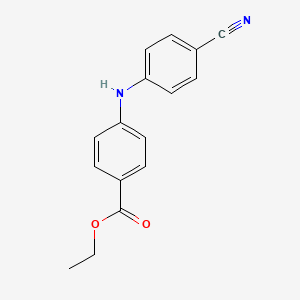

Ethyl 4-(4-cyanoanilino)benzoate is a benzoate ester derivative featuring a 4-cyanoanilino substituent at the para position of the aromatic ring. This compound combines a benzoate backbone with a cyano-functionalized aniline group, which imparts distinct electronic and steric properties. The cyano group (-CN) is electron-withdrawing, enhancing the compound's stability and influencing its reactivity in chemical or biological systems.

Properties

CAS No. |

680983-41-9 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

ethyl 4-(4-cyanoanilino)benzoate |

InChI |

InChI=1S/C16H14N2O2/c1-2-20-16(19)13-5-9-15(10-6-13)18-14-7-3-12(11-17)4-8-14/h3-10,18H,2H2,1H3 |

InChI Key |

DVOUGEKCVPTNHL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-cyanoanilino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous-flow synthesis techniques. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control of reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-cyanoanilino)benzoate can undergo various types of chemical reactions, including:

Nucleophilic substitution: The cyano group can be replaced by other nucleophiles under appropriate conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Condensation: The compound can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Condensation: Aldehydes or ketones in the presence of a base such as sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Substituted benzoates.

Reduction: Ethyl 4-(4-aminophenyl)benzoate.

Condensation: Various heterocyclic compounds.

Scientific Research Applications

Ethyl 4-(4-cyanoanilino)benzoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential antibacterial properties.

Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 4-(4-cyanoanilino)benzoate involves its interaction with specific molecular targets. For example, in biological systems, the compound can bind to bacterial enzymes, inhibiting their activity and thereby exerting antibacterial effects. The cyano group plays a crucial role in this interaction by forming strong hydrogen bonds with the target enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between Ethyl 4-(4-cyanoanilino)benzoate and structurally related compounds:

Structural and Functional Analysis

- SABA1’s sulfonamide group (-SO₂NH-) introduces hydrogen-bonding capability, likely contributing to its antimicrobial activity by interacting with bacterial targets .

- Biological Activity: SABA1 demonstrates potent activity against E. coli (MIC 0.45–0.9 mM), whereas this compound’s biological profile remains uncharacterized in the evidence. The cyano group’s role in modulating toxicity or target affinity warrants further study .

- Material Science Applications: Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher conversion rates and better physical properties. This suggests that substituent positioning and aromaticity significantly influence polymer performance—a consideration for optimizing this compound in similar applications .

- Commercial and Synthetic Utility: Ethyl 4-((4-hydroxybenzyl)amino)benzoate and other analogs (–7) are commercially available, indicating their utility as intermediates in organic synthesis. The cyanoanilino variant could serve analogous roles in constructing heterocycles or functionalized polymers .

Biological Activity

Ethyl 4-(4-cyanoanilino)benzoate is an organic compound with potential applications in various fields, particularly in pharmaceuticals due to its unique structural features. This compound is characterized by a benzoate group with an ethyl ester and a cyanoaniline moiety, which may contribute to its biological activity. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features functional groups that are known to influence biological interactions.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit several biological activities:

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.

- Anticancer Activity : Certain analogs have demonstrated cytotoxic effects against cancer cell lines.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Studies : A study highlighted that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis.

- Anticancer Research : In vitro studies demonstrated that certain analogs of this compound showed promising anticancer activity, with IC50 values indicating effective cytotoxicity against various cancer cell lines. Notably, one derivative exhibited approximately tenfold higher activity compared to standard chemotherapeutics .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. Inhibitors of this enzyme are known to possess antitumor properties, making this compound a candidate for further development in cancer therapy .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets:

- Enzyme Interaction : The compound may bind to enzymes involved in critical biochemical pathways, altering their function and leading to therapeutic effects.

- Cellular Uptake : Its structural properties may facilitate cellular uptake, enhancing its efficacy as a drug candidate.

Comparison with Similar Compounds

This compound shares structural similarities with other compounds known for their biological activities.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Ethyl 4-Aminobenzoate | Benzoate with amino group | Strong antibacterial properties |

| Ethyl 4-Cyanobenzoate | Benzoate with cyano group | Used in organic synthesis |

| N,N-Diethyl-4-cyanobenzenamine | Amino derivative | Investigated for anti-inflammatory effects |

These comparisons highlight the unique aspects of this compound, particularly its combination of functional groups that may enhance its reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.